1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2OS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(4-chloro-2-mercaptophenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products
Substitution: Formation of 1-(4-chloro-2-mercaptophenyl)propan-2-amine.
Oxidation: Formation of 1-Chloro-1-(4-chloro-2-sulfinylphenyl)propan-2-one.
Reduction: Formation of 1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-ol.
Scientific Research Applications
1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-2-mercaptophenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with amino acids in proteins. This interaction can alter the function of the target proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propanone: Similar structure but lacks the mercapto and additional chloro groups.
4-Chloro-2-mercaptophenylpropan-2-one: Similar but without the chloro group on the propanone moiety.
Properties
Molecular Formula |
C9H8Cl2OS |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3 |
InChI Key |
AWYUZJYTEWKFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)S)Cl |
Origin of Product |
United States |
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